Cas no 2228546-52-7 (5-(nitromethyl)isoquinoline)
5-(nitromethyl)isoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-(nitromethyl)isoquinoline
- 2228546-52-7
- EN300-1727002
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- Inchi: 1S/C10H8N2O2/c13-12(14)7-9-3-1-2-8-6-11-5-4-10(8)9/h1-6H,7H2
- InChI Key: JTSUYBGJYQAKNM-UHFFFAOYSA-N
- SMILES: [O-][N+](CC1=CC=CC2C=NC=CC1=2)=O
Computed Properties
- Exact Mass: 188.058577502g/mol
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 58.7Ų
5-(nitromethyl)isoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727002-1g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-5g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 5g |
$2858.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-10g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-0.05g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-0.1g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-0.25g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-0.5g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-1.0g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 1g |
$986.0 | 2023-06-04 | ||
| Enamine | EN300-1727002-2.5g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1727002-5.0g |
5-(nitromethyl)isoquinoline |
2228546-52-7 | 5g |
$2858.0 | 2023-06-04 |
5-(nitromethyl)isoquinoline Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-(nitromethyl)isoquinoline
5-(Nitromethyl)Isoquinoline: A Comprehensive Overview
The compound with CAS No 2228546-52-7, commonly referred to as 5-(nitromethyl)isoquinoline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The addition of a nitromethyl group at the 5-position introduces unique electronic and structural properties that make it valuable for various applications.
Isoquinoline derivatives have long been studied for their potential in drug discovery. The nitromethyl group in 5-(nitromethyl)isoquinoline imparts strong electron-withdrawing effects, which can influence the molecule's reactivity and bioavailability. Recent studies have explored its role as a potential lead compound in the development of anti-cancer agents. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to inhibit specific kinase enzymes involved in tumor growth and metastasis.
In the realm of materials science, 5-(nitromethyl)isoquinoline has shown promise as a building block for advanced materials. Its aromaticity and functional group versatility make it an ideal candidate for constructing supramolecular assemblies and coordination polymers. A study in *Angewandte Chemie* demonstrated its use in forming self-assembled monolayers with potential applications in sensors and electronic devices.
The synthesis of 5-(nitromethyl)isoquinoline involves a multi-step process that typically begins with isoquinoline itself. The introduction of the nitromethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regiochemistry. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From a pharmacokinetic standpoint, 5-(nitromethyl)isoquinoline exhibits favorable absorption profiles in preclinical models. Its lipophilic nature enhances permeability across biological membranes, which is crucial for drug delivery. However, further studies are required to evaluate its metabolic stability and potential toxicity profiles before it can be considered for clinical trials.
In conclusion, 5-(nitromethyl)isoquinoline represents a versatile platform for exploring new chemical entities with diverse applications. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.
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